Cas no 51419-28-4 (1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)-)

5-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a functionalized isoindole derivative featuring both an amino group and a hydroxyethyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its dual reactivity, enabling further derivatization at both the amino and hydroxyl sites. The presence of the electron-withdrawing phthalimide moiety enhances its stability while maintaining reactivity for nucleophilic substitutions or condensation reactions. Its structural features make it a versatile intermediate for the development of heterocyclic compounds, dyes, or bioactive molecules. The hydroxyethyl group improves solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. This compound is typically handled under standard laboratory conditions, with stability under inert atmospheres.
1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- structure
51419-28-4 structure
Product Name:1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)-
CAS No:51419-28-4
MF:C10H10N2O3
MW:206.198002338409
MDL:MFCD00614272
CID:362336
PubChem ID:745297
Update Time:2025-06-07

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)-
    • 5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE
    • HMS1378B02
    • 51419-28-4
    • 5-amino-2-(2-hydroxyethyl)-2,3-dihydro-1h-isoindole-1,3-dione
    • 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione
    • AKOS000245150
    • SB65860
    • EN300-804161
    • DTXSID00353568
    • CS-0270694
    • ChemDiv2_003192
    • EU-0000847
    • Oprea1_322263
    • SCHEMBL3582064
    • BCA41928
    • 5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione
    • 4-amino-N-(2-hydroxyethyl)-phthalimide
    • ILRVFNGCZLKLIS-UHFFFAOYSA-N
    • MDL: MFCD00614272
    • Inchi: 1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2
    • InChI Key: ILRVFNGCZLKLIS-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2C(N1CCO)=O)N

Computed Properties

  • Exact Mass: 206.0692
  • Monoisotopic Mass: 206.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.63
  • LogP: 0.37620

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- Security Information

  • HazardClass:IRRITANT

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- Pricemore >>

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Additional information on 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)-

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- (CAS No. 51419-28-4): An Overview of Its Structure, Properties, and Applications

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- (CAS No. 51419-28-4) is a versatile compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, also known as 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione, is characterized by its isoindoline core and the presence of an amino and hydroxyethyl substituent. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

The molecular formula of 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- is C10H11NO4, and it has a molecular weight of approximately 209.19 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

In terms of its chemical structure, 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione features a rigid isoindoline ring system with an amine group at the 5-position and a hydroxyethyl group at the 2-position. The presence of these functional groups imparts unique properties to the molecule. The amine group can participate in hydrogen bonding and coordination chemistry, while the hydroxyethyl group can engage in hydrogen bonding and solvation effects. These properties make the compound suitable for various applications in drug discovery, materials science, and chemical synthesis.

Recent research has highlighted the potential of 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- in medicinal chemistry. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential as a lead compound for developing new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- has also been investigated for its antioxidant activity. Research published in the Bioorganic & Medicinal Chemistry Letters reported that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. These findings highlight its potential as a therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

The synthetic accessibility of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione has also been a subject of interest in organic chemistry. Several synthetic routes have been developed to prepare this compound efficiently. One common approach involves the reaction of phthalimide with an appropriate amino alcohol followed by ring-opening and subsequent functionalization steps. These synthetic methods have been optimized to achieve high yields and purity levels, making 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- readily available for further research and development.

In materials science, 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione has found applications as a building block for the synthesis of advanced materials. Its ability to form stable complexes with metal ions makes it useful in the preparation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. For example, a study published in the Journal of Materials Chemistry A reported the synthesis of MOFs using 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- as a ligand. The resulting MOFs exhibited high surface areas and excellent gas adsorption capacities.

The environmental impact of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione is another important consideration. Research has shown that this compound is biodegradable under certain conditions and does not pose significant environmental risks when used responsibly. However, proper handling and disposal practices should be followed to ensure environmental safety.

In conclusion, 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2-hydroxyethyl)- (CAS No. 51419-28-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and chemical synthesis. Its unique chemical structure and functional groups contribute to its diverse properties and potential biological activities. Ongoing research continues to uncover new applications for this compound, making it an exciting area of study for scientists and researchers worldwide.

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